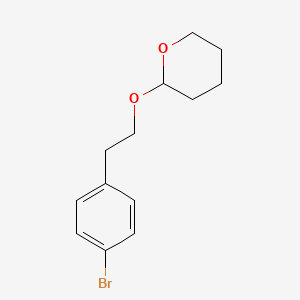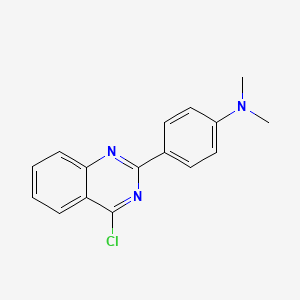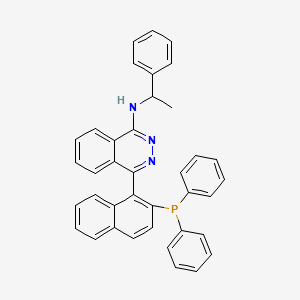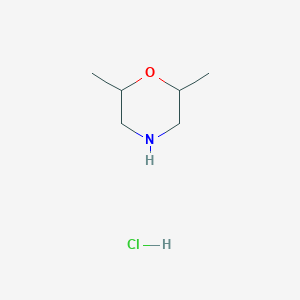
2,6-Dimethylmorpholine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
2,6-Dimethylmorpholine is a versatile intermediate and mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylmorpholine hydrochloride is C6H14ClNO . Its molecular weight is 151.63 g/mol . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,6-Dimethylmorpholine hydrochloride has a molecular weight of 177.68 g/mol and a melting point of 210-215°C. Its chemical formula is C6H12ClNO, and it has a pKa value of 10.4. 2,6-Dimethylmorpholine hydrochloride is hygroscopic and deliquescent, meaning it absorbs moisture from the air and dissolves in it. It is also a strong base and can be easily protonated in acidic conditions.Wissenschaftliche Forschungsanwendungen
Preparation and Characterization
- 2,6-Dimethylmorpholine is synthesized from diisopropanolamine and concentrated phosphoric acid, using phosphor-tungstate-molybdic heteropoly acid on silicon dioxide as a catalyst. Optimal conditions yield 93.8% of 2,6-dimethylmorpholine, with 95.8% being the cis-isomer (Huang Xiao-shan, 2009).
- Commercial 2,6-dimethylmorpholine has been separated into cis- and trans-isomers through vapor phase chromatography. The Proton Magnetic Resonance (PMR) spectra of these isomers show that the cis-configuration is more abundant (Booth & Gidley, 1965).
Mannich Base Formation
- Mannich bases have been derived using 3-Methylpiperidine, 4-methylpiperidine, and 2,6-dimethylmorpholine, which were condensed with various ketones and paraformaldehyde. These bases were evaluated for their solubility in different solvents (F. C. Sun, 1962).
Electrochemical Fluorination
- Electrochemical fluorination of 2,6-dimethylmorpholine and its derivatives have been studied. The fluorination of cis-2,6-dimethylmorpholine resulted in the formation of both cis- and trans-isomers, along with a seven-membered ring-expanded by-product (Takashi et al., 1998).
Supertetrahedral Cluster Formation
- Solvothermal reactions involving S, Ga, and Sn with cis-2,6-dimethylmorpholine as a template resulted in the formation of a microporous material composed of hybrid T2 and T3 supertetrahedral clusters (Han et al., 2014).
Organometallic Chemistry
- Ru(II)-η6-p-cymene compounds bearing pyrone-derived ligands from 2,6-dimethylmorpholine have been synthesized and characterized, demonstrating stability in water and specific reactions (Kasser et al., 2010).
Safety and Hazards
2,6-Dimethylmorpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it is toxic in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
2,6-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYYPUMLXCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




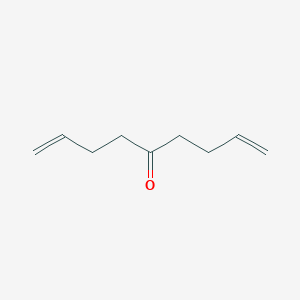
![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)
![[Cyclopropylidene(phenyl)methyl]benzene](/img/structure/B3178756.png)

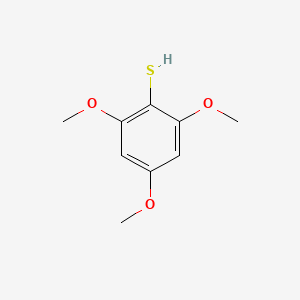


![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3178794.png)
![(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3178801.png)
